molecular formula C25H18ClNO3 B11691436 methyl 3-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

methyl 3-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11691436
M. Wt: 415.9 g/mol
InChI Key: RKXWVNLHKFBHJU-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring, which is a five-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves the condensation of 4-chlorobenzaldehyde with 2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is unique due to its specific structural features, such as the combination of a pyrrole ring with a chlorophenyl and a benzoate group

Properties

Molecular Formula

C25H18ClNO3

Molecular Weight

415.9 g/mol

IUPAC Name

methyl 3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoate

InChI

InChI=1S/C25H18ClNO3/c1-30-25(29)19-8-5-9-22(15-19)27-23(18-6-3-2-4-7-18)16-20(24(27)28)14-17-10-12-21(26)13-11-17/h2-16H,1H3/b20-14+

InChI Key

RKXWVNLHKFBHJU-XSFVSMFZSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.